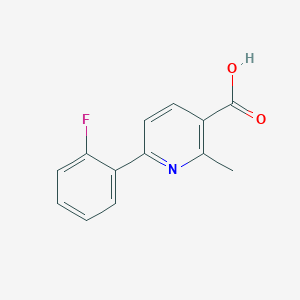![molecular formula C21H23FN2O2 B15227717 Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is a synthetic compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski cyclization of a β-phenylethylamine derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction involving a piperidine derivative.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl or fluorinated derivatives.
Scientific Research Applications
Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and infections.
Biological Research: The compound is used in studying the interactions with various biological targets, including enzymes and receptors.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications:
Mechanism of Action
The mechanism of action of Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target. The spirocyclic structure provides rigidity, which can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]: Lacks the fluorine atom, which may result in different biological activity.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar core structure but lacks the spirocyclic piperidine ring.
Uniqueness
Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is unique due to the presence of both the fluorine atom and the spirocyclic structure, which can confer distinct biological properties and enhance its potential as a therapeutic agent.
This detailed article provides a comprehensive overview of Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23FN2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C21H23FN2O2/c22-16-6-7-18-17(12-16)19(24-14-21(18)8-10-23-11-9-21)20(25)26-13-15-4-2-1-3-5-15/h1-7,12,19,23-24H,8-11,13-14H2 |
InChI Key |
XCVUOWKSRPHHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC(C3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
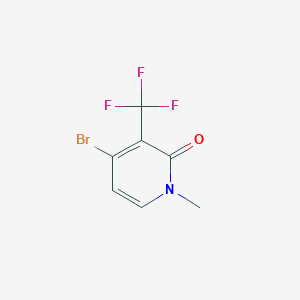

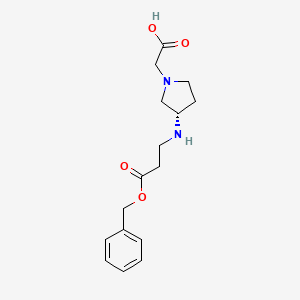

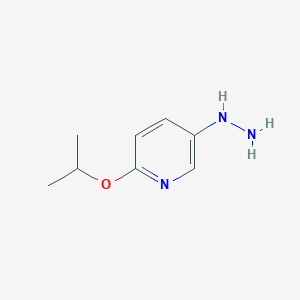
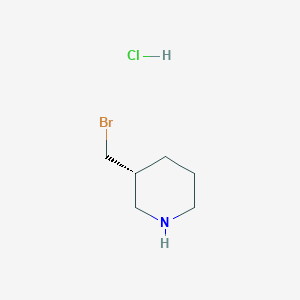
![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)

![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
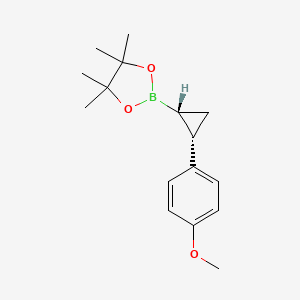

![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)
